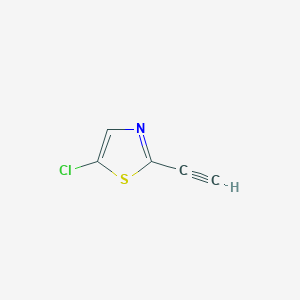
5-Chloro-2-ethynyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-ethynyl-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethynyl-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with ethynylating agents under controlled conditions. One common method includes the use of acetylene derivatives in the presence of a base to facilitate the ethynylation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, ethynylation, and purification through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazoles .
Aplicaciones Científicas De Investigación
5-Chloro-2-ethynyl-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-ethynyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can participate in electron delocalization, which allows it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-chloromethyl-1,3-thiazole
- 5-Amino-1,2,3-triazole
- 2-Substituted-4-(2,5-dichlorothienyl)-1,3-thiazoles .
Uniqueness
5-Chloro-2-ethynyl-1,3-thiazole is unique due to its ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H2ClNS |
|---|---|
Peso molecular |
143.59 g/mol |
Nombre IUPAC |
5-chloro-2-ethynyl-1,3-thiazole |
InChI |
InChI=1S/C5H2ClNS/c1-2-5-7-3-4(6)8-5/h1,3H |
Clave InChI |
VFBIBQSBWRZUKM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=C(S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




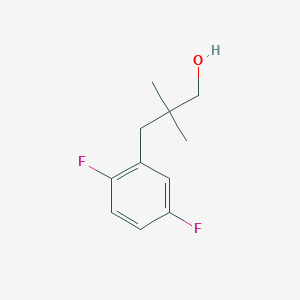


 ketone](/img/structure/B13618087.png)
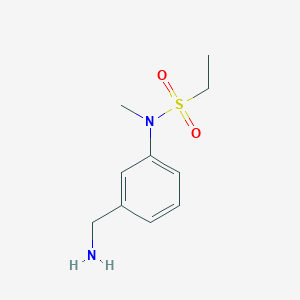
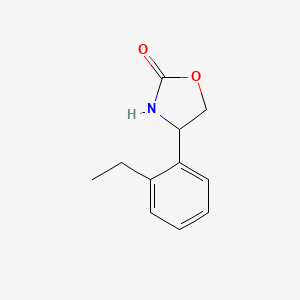
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)
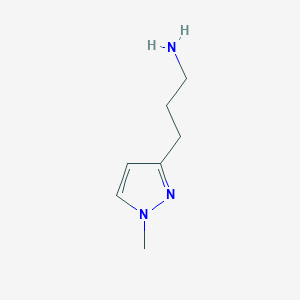
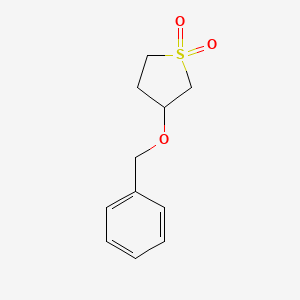
![2-(Sec-butyl)-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13618119.png)


